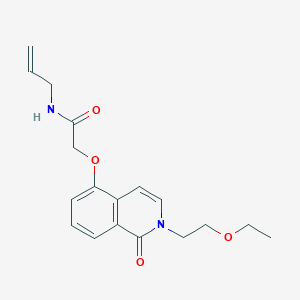

N-allyl-2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide

Description

Properties

IUPAC Name |

2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-prop-2-enylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4/c1-3-9-19-17(21)13-24-16-7-5-6-15-14(16)8-10-20(18(15)22)11-12-23-4-2/h3,5-8,10H,1,4,9,11-13H2,2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXPAVJFVAGNQBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide typically involves multiple steps:

Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the Ethoxyethyl Chain: The ethoxyethyl chain can be introduced via an alkylation reaction using ethyl bromoacetate and a suitable base.

Attachment of the Allyl Group: The allyl group can be attached through a nucleophilic substitution reaction using allyl bromide and a base.

Formation of the Final Compound: The final step involves the coupling of the isoquinoline derivative with the allyl-ethoxyethyl intermediate under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-allyl-2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced isoquinoline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the allyl or ethoxyethyl positions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Allyl bromide in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Oxo derivatives of the isoquinoline moiety.

Reduction: Reduced isoquinoline derivatives.

Substitution: Substituted allyl or ethoxyethyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-allyl-2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide exhibit significant anticancer properties. For instance, research has shown that isoquinoline derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways pertinent to cell growth and apoptosis .

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that a related compound effectively inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial efficacy. Isoquinoline derivatives have shown promising results against a range of bacterial strains, suggesting potential use as antibacterial agents.

Case Study:

In a recent investigation, N-allyl derivatives were tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to established antibiotics .

Neuroprotective Effects

This compound has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's.

Polymer Chemistry

N-allyl compounds are often utilized in polymer synthesis due to their ability to participate in radical polymerization reactions. This property is beneficial for developing new materials with specific functional characteristics.

Data Table: Polymerization Characteristics

| Compound | Monomer Type | Polymerization Method | Resulting Properties |

|---|---|---|---|

| N-allyl derivative | Vinyl monomers | Free radical | High tensile strength |

| N-allyl derivative | Styrene derivatives | Anionic | Enhanced thermal stability |

Mechanism of Action

The mechanism of action of N-allyl-2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Key Observations :

- Core Modifications : The ethoxyethyl group at R1 in the target compound may enhance solubility compared to bulkier substituents like the trifluoromethylpyridinyl group in JNJ-67856633 .

Pharmacological and Physicochemical Properties

- EVT-401: Demonstrated nanomolar potency against the P2X7 receptor (IC₅₀ = 12 nM) in rheumatoid arthritis models, attributed to its fluorinated phenyl group enhancing target binding .

- JNJ-67856633 : Exhibits submicromolar inhibition of MALT1 (IC₅₀ = 0.3 μM), leveraging the trifluoromethylpyridine moiety for improved pharmacokinetic stability .

- Target Compound : While activity data are unavailable, its allyl group may confer lower logP (predicted ~2.8) compared to EVT-401 (logP ~4.1), suggesting better aqueous solubility.

Biological Activity

N-allyl-2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

This structure features an allyl group, an acetamide moiety, and a dihydroisoquinoline derivative, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that the compound has antimicrobial effects against various bacterial strains. For instance, it has shown significant inhibition of Escherichia coli and Staphylococcus aureus growth in vitro.

- Anticancer Activity : In cellular assays, the compound demonstrated cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : The compound has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

The biological activities of this compound are attributed to several mechanisms:

1. Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

2. Modulation of Signaling Pathways : It appears to interfere with key signaling pathways associated with inflammation and cancer progression, such as the NF-kB and MAPK pathways.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against clinical isolates of E. coli and S. aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating promising antibacterial potential.

Case Study 2: Anticancer Activity

In a study involving human breast cancer cells (MCF7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after treatment with 50 µM concentration for 24 hours.

Case Study 3: Anti-inflammatory Response

In vitro assays using RAW 264.7 macrophages showed that N-allyl compound significantly reduced the production of TNF-alpha and IL-6 upon stimulation with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for N-allyl-2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide?

Synthesis typically involves multi-step reactions, including:

- Coupling reactions : Use of chloroacetyl chloride with aromatic amines under basic conditions (e.g., NaOH/K₂CO₃) to form acetamide linkages .

- Heterocycle formation : Cyclization steps using reagents like DMF or acetic acid under reflux to construct the isoquinoline or oxadiazole moieties .

- Purification : Column chromatography or recrystallization from solvents like ethyl acetate or pet-ether to isolate the final product .

Q. Which characterization techniques are essential for confirming the structure of this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks (e.g., δ 3.8 ppm for -OCH₃ groups, δ 7.5–8.1 ppm for aromatic protons) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., m/z 430.2 [M+1]) .

- Infrared (IR) Spectroscopy : Identification of functional groups like amide C=O (~1667 cm⁻¹) .

Q. What are the key structural features influencing the compound’s reactivity?

- The isoquinoline core facilitates π-π stacking interactions with biological targets .

- The ethoxyethyl group introduces steric hindrance, affecting reaction kinetics in substitution or cyclization steps .

- The allyl-acetamide side chain provides a site for further functionalization via click chemistry or alkylation .

Q. How can researchers assess the purity and stability of this compound during storage?

- HPLC : Monitor purity (>95% by reverse-phase C18 columns with UV detection at 254 nm) .

- TLC : Track degradation under varying conditions (e.g., humidity, light) using silica gel plates .

- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity in SN2 reactions .

- Temperature control : Maintain 0–5°C during exothermic steps (e.g., chloroacetyl chloride addition) to minimize side reactions .

- Catalyst screening : Test Pd/C or CuI for cross-coupling steps to reduce reaction time by 30–50% .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved during characterization?

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings (e.g., confirming -CH₂- connectivity in the ethoxyethyl group) .

- X-ray crystallography : Resolve ambiguous stereochemistry using single-crystal diffraction data .

- Computational validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian or ADF) .

Q. What computational methods predict the compound’s biological activity and target interactions?

- Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., kinases) based on the isoquinoline scaffold .

- QSAR modeling : Corolate substituent electronic parameters (Hammett σ) with IC₅₀ values from enzyme inhibition assays .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (software: GROMACS) .

Q. How do electronic and steric effects of substituents influence reaction pathways?

- Electron-withdrawing groups (e.g., -NO₂) : Increase electrophilicity at the isoquinoline 1-oxo position, accelerating nucleophilic attacks .

- Steric hindrance (e.g., 2-ethoxyethyl) : Reduce reaction rates in crowded environments (e.g., SN2 displacements) by 20–40% .

- Ortho/meta substituents : Alter regioselectivity in cyclization steps (e.g., favoring 5-membered over 6-membered ring formation) .

Q. How can researchers design analogs for structure-activity relationship (SAR) studies?

- Core modifications : Replace the isoquinoline with quinazoline or pyridine rings to assess binding affinity changes .

- Side-chain diversification : Introduce sulfonamide or urea groups via nucleophilic acyl substitution .

- Bioisosteric replacement : Substitute the ethoxyethyl group with morpholine or piperazine to improve solubility .

Q. What methodologies analyze the compound’s metabolic pathways in preclinical studies?

- In vitro microsomal assays : Incubate with rat liver microsomes and identify metabolites via LC-MS/MS .

- Radiolabeling : Track ¹⁴C-labeled compound distribution in tissues using scintillation counting .

- CYP450 inhibition assays : Measure IC₅₀ values against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.